molecular formula C25H19FN2O4S B15099808 (4E)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-5-(2-fluorophenyl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]pyrrolidine-2,3-dione

(4E)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-5-(2-fluorophenyl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]pyrrolidine-2,3-dione

Cat. No.: B15099808
M. Wt: 462.5 g/mol
InChI Key: XEGCEMKAJBUOKP-UHFFFAOYSA-N
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Description

The compound (4E)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-5-(2-fluorophenyl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]pyrrolidine-2,3-dione is a complex organic molecule that features a combination of benzothiazole, fluorophenyl, and pyrrolidine-dione moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-5-(2-fluorophenyl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]pyrrolidine-2,3-dione typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Benzothiazole Moiety: Starting with 4,6-dimethyl-1,3-benzothiazole, the compound is synthesized through a cyclization reaction involving 2-aminothiophenol and an appropriate aldehyde under acidic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a Suzuki coupling reaction between a boronic acid derivative of 2-fluorophenyl and a halogenated intermediate.

    Formation of the Pyrrolidine-Dione Core: The pyrrolidine-dione core is synthesized through a condensation reaction involving an appropriate diketone and an amine.

    Final Assembly: The final step involves the condensation of the benzothiazole and pyrrolidine-dione intermediates under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can target the carbonyl groups in the pyrrolidine-dione moiety, converting them to alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions to achieve substitution reactions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Introduction of various functional groups onto the fluorophenyl ring.

Scientific Research Applications

Chemistry

The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.

Biology

In biological research, the compound is investigated for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents.

Medicine

The compound is studied for its potential therapeutic applications, including anti-inflammatory, anti-cancer, and antimicrobial activities. Its unique structure allows for the modulation of biological pathways involved in these diseases.

Industry

In the industrial sector, the compound is explored for its potential use in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (4E)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-5-(2-fluorophenyl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]pyrrolidine-2,3-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (4E)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-5-(2-chlorophenyl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]pyrrolidine-2,3-dione
  • (4E)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-5-(2-bromophenyl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]pyrrolidine-2,3-dione

Uniqueness

The uniqueness of (4E)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-5-(2-fluorophenyl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]pyrrolidine-2,3-dione lies in the presence of the fluorophenyl group, which imparts distinct electronic and steric properties. This can influence the compound’s reactivity, biological activity, and overall stability, making it a valuable compound for various applications.

Properties

Molecular Formula

C25H19FN2O4S

Molecular Weight

462.5 g/mol

IUPAC Name

1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2-(2-fluorophenyl)-4-hydroxy-3-(5-methylfuran-2-carbonyl)-2H-pyrrol-5-one

InChI

InChI=1S/C25H19FN2O4S/c1-12-10-13(2)20-18(11-12)33-25(27-20)28-21(15-6-4-5-7-16(15)26)19(23(30)24(28)31)22(29)17-9-8-14(3)32-17/h4-11,21,30H,1-3H3

InChI Key

XEGCEMKAJBUOKP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C(=O)C2=C(C(=O)N(C2C3=CC=CC=C3F)C4=NC5=C(C=C(C=C5S4)C)C)O

Origin of Product

United States

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